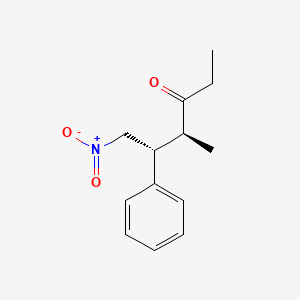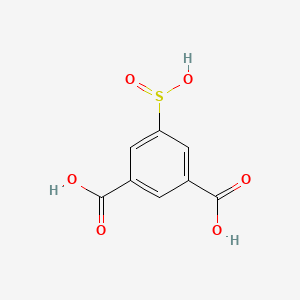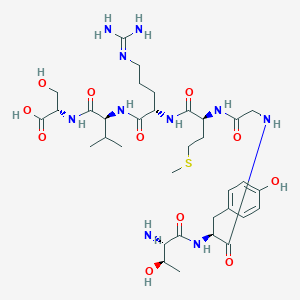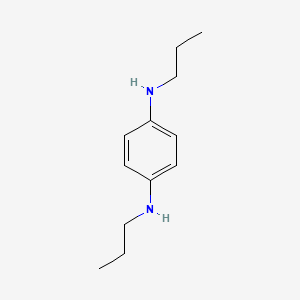
N~1~,N~4~-Dipropylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where two propyl groups are attached to the nitrogen atoms of a 1,4-diaminobenzene structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dipropylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with propyl halides. One common method is the reaction of benzene-1,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen with propyl groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dipropylbenzene-1,4-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields secondary amines.
Substitution: Results in various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N~1~,N~4~-Dipropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dipropylbenzene-1,4-diamine
- N~1~,N~4~-Diethylbenzene-1,4-diamine
- N~1~,N~4~-Dimethylbenzene-1,4-diamine
Uniqueness
N~1~,N~4~-Dipropylbenzene-1,4-diamine is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. Compared to its ethyl and methyl counterparts, the propyl groups provide increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
183986-25-6 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N,4-N-dipropylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
FBBCNGBQXAYBEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


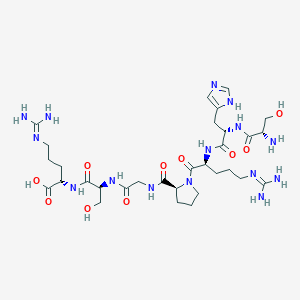
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
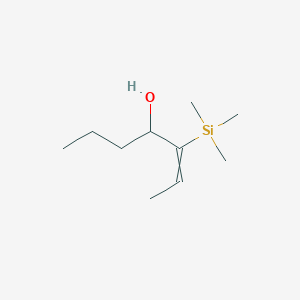
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
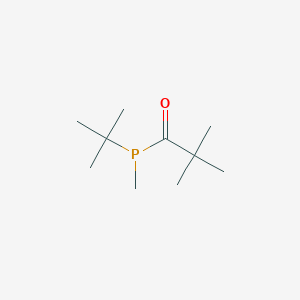
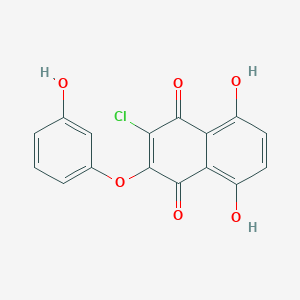
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
